molecular formula C16H22O6 B188866 4'-Acetylbenzo-15-crown 5-Ether CAS No. 41757-95-3

4'-Acetylbenzo-15-crown 5-Ether

Cat. No.: B188866
CAS No.: 41757-95-3
M. Wt: 310.34 g/mol
InChI Key: XNJYHEGDUAQGEE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4’-Acetylbenzo-15-crown 5-Ether plays a significant role in biochemical reactions due to its ability to interact with metal cations. This compound can form stable complexes with cations such as potassium, sodium, and calcium, which are crucial for various enzymatic activities. For instance, it can interact with enzymes that require metal cations as cofactors, thereby influencing their catalytic activity. The nature of these interactions often involves the coordination of the metal cation within the cavity of the crown ether, stabilizing the enzyme-substrate complex and enhancing the reaction rate .

Cellular Effects

4’-Acetylbenzo-15-crown 5-Ether affects various types of cells and cellular processes by modulating the availability of metal cations. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the intracellular concentrations of essential cations. For example, by chelating calcium ions, it can affect calcium-dependent signaling pathways, which are vital for processes such as muscle contraction, neurotransmitter release, and cell proliferation .

Molecular Mechanism

The molecular mechanism of 4’-Acetylbenzo-15-crown 5-Ether involves its ability to bind selectively to metal cations. This binding can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for the active site. Additionally, the compound can influence gene expression by modulating the activity of transcription factors that require metal cations for their function. These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Acetylbenzo-15-crown 5-Ether can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme pH can lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it maintains its ability to chelate metal cations over extended periods .

Dosage Effects in Animal Models

The effects of 4’-Acetylbenzo-15-crown 5-Ether vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities by providing essential metal cations. At high doses, it can exhibit toxic effects due to excessive chelation of metal ions, leading to imbalances in cellular homeostasis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a noticeable biochemical effect .

Metabolic Pathways

4’-Acetylbenzo-15-crown 5-Ether is involved in metabolic pathways that require metal cations. It interacts with enzymes and cofactors that are essential for metabolic processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating the availability of metal cations, the compound can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 4’-Acetylbenzo-15-crown 5-Ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s ability to form stable complexes with metal cations also influences its distribution, as it can be transported along with the cations it chelates .

Subcellular Localization

The subcellular localization of 4’-Acetylbenzo-15-crown 5-Ether is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function by modulating the availability of metal cations required for oxidative phosphorylation. These localization patterns are crucial for understanding the compound’s specific biochemical effects .

Preparation Methods

The synthesis of 4’-Acetylbenzo-15-crown 5-Ether typically involves the acetylation of benzo-15-crown-5. One common method includes stirring a mixture of benzo-15-crown-5 and acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

4’-Acetylbenzo-15-crown 5-Ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4’-Acetylbenzo-15-crown 5-Ether is unique among crown ethers due to its acetyl functional group, which provides additional reactivity and versatility in chemical reactions. Similar compounds include:

These comparisons highlight the unique features of 4’-Acetylbenzo-15-crown 5-Ether, particularly its acetyl group, which enhances its reactivity and versatility in various applications.

Properties

IUPAC Name

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJYHEGDUAQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194583
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41757-95-3
Record name 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41757-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetylbenzo-15-crown 5-Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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